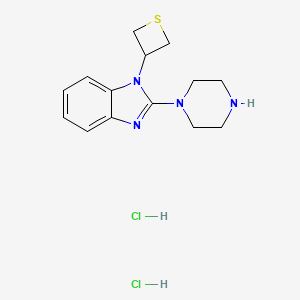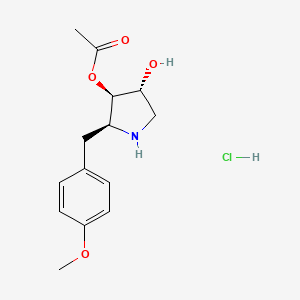
2-((4-Methoxyphenyl)methyl)-3,4-pyrrolidinediol 3-acetate hydrochloride, (2S,3R,4R)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-((4-Methoxyphenyl)methyl)-3,4-pyrrolidinediol 3-acetate hydrochloride, (2S,3R,4R)- is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a pyrrolidine ring substituted with a methoxyphenyl group and diol functionalities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((4-Methoxyphenyl)methyl)-3,4-pyrrolidinediol 3-acetate hydrochloride typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the Pyrrolidine Ring: This can be achieved through a cyclization reaction involving an appropriate amine and a carbonyl compound.
Introduction of the Methoxyphenyl Group: This step involves the alkylation of the pyrrolidine ring with a methoxyphenylmethyl halide under basic conditions.
Diol Formation:
Acetylation: The final step involves the acetylation of the diol using acetic anhydride in the presence of a catalyst such as pyridine.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality.
Chemical Reactions Analysis
Types of Reactions
2-((4-Methoxyphenyl)methyl)-3,4-pyrrolidinediol 3-acetate hydrochloride can undergo various chemical reactions, including:
Oxidation: The diol functionalities can be oxidized to form ketones or carboxylic acids using reagents such as chromium trioxide or potassium permanganate.
Reduction: The compound can be reduced to form alcohols or amines using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid, potassium permanganate in water.
Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol.
Substitution: Sodium hydride in dimethylformamide, potassium carbonate in acetone.
Major Products Formed
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols, amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-((4-Methoxyphenyl)methyl)-3,4-pyrrolidinediol 3-acetate hydrochloride has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and analgesic properties.
Industry: Used in the development of new materials and as a precursor for the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-((4-Methoxyphenyl)methyl)-3,4-pyrrolidinediol 3-acetate hydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-((4-Methoxyphenyl)methyl)-3,4-pyrrolidinediol: Lacks the acetate group, leading to different chemical properties and reactivity.
3,4-Dihydroxyphenylacetic acid: Similar diol functionality but different core structure.
4-Methoxyphenylacetic acid: Shares the methoxyphenyl group but lacks the pyrrolidine ring.
Uniqueness
2-((4-Methoxyphenyl)methyl)-3,4-pyrrolidinediol 3-acetate hydrochloride is unique due to its combination of a pyrrolidine ring, methoxyphenyl group, and diol functionalities. This unique structure imparts specific chemical and biological properties that differentiate it from other similar compounds.
Properties
CAS No. |
22862-75-5 |
|---|---|
Molecular Formula |
C14H20ClNO4 |
Molecular Weight |
301.76 g/mol |
IUPAC Name |
[(2S,3R,4R)-4-hydroxy-2-[(4-methoxyphenyl)methyl]pyrrolidin-3-yl] acetate;hydrochloride |
InChI |
InChI=1S/C14H19NO4.ClH/c1-9(16)19-14-12(15-8-13(14)17)7-10-3-5-11(18-2)6-4-10;/h3-6,12-15,17H,7-8H2,1-2H3;1H/t12-,13+,14+;/m0./s1 |
InChI Key |
GLVJGDLQHBCCEP-SOIKFHLCSA-N |
Isomeric SMILES |
CC(=O)O[C@H]1[C@@H](CN[C@H]1CC2=CC=C(C=C2)OC)O.Cl |
Canonical SMILES |
CC(=O)OC1C(CNC1CC2=CC=C(C=C2)OC)O.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


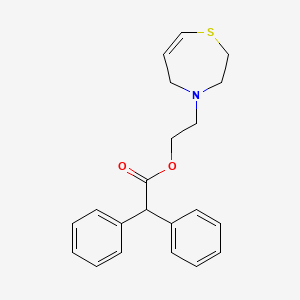
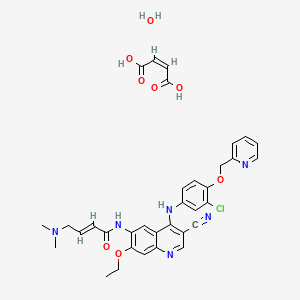
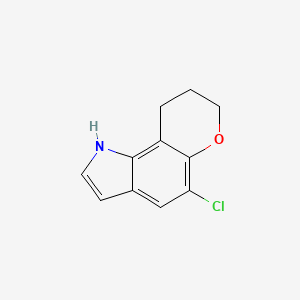

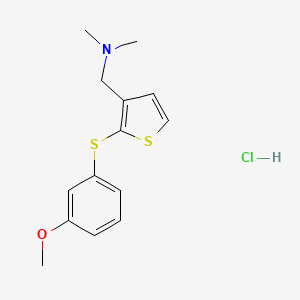
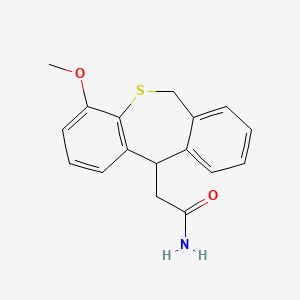
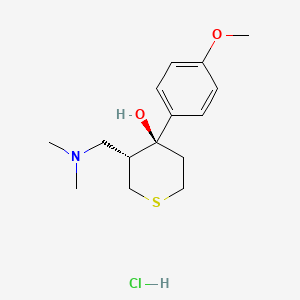
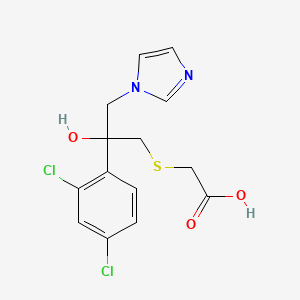


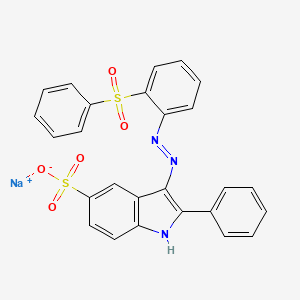
![(3S,4aS,8aS)-N-tert-butyl-2-[(2R,3S)-2-hydroxy-3-[(2S)-2-methanesulfonamido-3-(naphthalene-2-sulfinyl)propanamido]-4-phenylbutyl]-decahydroisoquinoline-3-carboxamide](/img/structure/B12766165.png)
